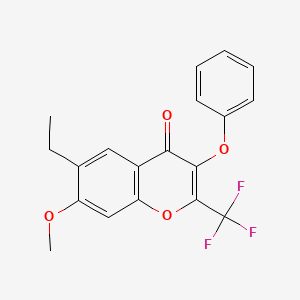

6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3O4/c1-3-11-9-13-15(10-14(11)24-2)26-18(19(20,21)22)17(16(13)23)25-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOPBMBIKRZZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Substitution reactions: The ethyl, methoxy, and phenoxy groups are introduced through various substitution reactions, often using alkyl halides, methoxy reagents, and phenol derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Various substitution reactions can be performed to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, phenol derivatives, and methoxy reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various alkylated or arylated products .

Scientific Research Applications

Chemistry

6-Ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of novel compounds.

Biology

Research has shown that this compound possesses potential biological activities , including:

- Anti-inflammatory properties : Investigated for its ability to reduce inflammation in biological systems.

- Antioxidant activity : Acts as a scavenger for reactive oxygen species (ROS), protecting cells from oxidative damage.

- Antimicrobial effects : Exhibited activity against various bacterial and fungal strains, making it a candidate for further antimicrobial studies .

Medicine

In medicinal chemistry, 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is explored as a lead compound for drug development. Its mechanisms may involve:

- Enzyme inhibition : Targeting specific enzymes to modulate biochemical pathways.

- Receptor binding : Interacting with cellular receptors to influence signaling pathways .

Industry

The compound is utilized in developing new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

Reactive oxygen species (ROS) scavenging: The compound may act as an antioxidant, neutralizing ROS and protecting cells from oxidative damage.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. Methyl at Position 2: The trifluoromethyl group (CF₃) in the target compound likely enhances electron-withdrawing effects compared to methyl (Me) in analogs like 6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one . This increases polarity and may improve binding to hydrophobic enzyme pockets (e.g., α-amylase) .

Phenoxy vs. Isoxazole at Position 3: Compound 3k replaces phenoxy with an isoxazole-methoxy group, achieving potent α-amylase inhibition (IC₅₀: 1.2 µM), suggesting that bulkier substituents at position 3 enhance enzyme interaction .

Hydroxy vs. Methoxy at Position 7: Hydroxy groups (e.g., in 6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one) may improve antioxidant activity via hydrogen bonding, whereas methoxy groups (as in the target compound) could enhance metabolic stability .

α-Amylase Inhibition

Compound 3k (IC₅₀: 1.2 µM) outperforms acarbose (IC₅₀: 1.8 µM), likely due to its isoxazole and trifluoromethyl groups enhancing hydrophobic interactions with the enzyme’s active site . The target compound’s phenoxy group may similarly contribute to binding affinity, though experimental data are lacking.

Antioxidant and Anticancer Activity

Hydroxy-substituted analogs (e.g., 6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one) exhibit strong antioxidant activity via radical scavenging, as predicted by computational studies (HOMO-LUMO energy gaps and BDE values) . The target compound’s methoxy group may reduce antioxidant efficacy but improve stability in physiological environments.

Antibacterial and Antifungal Activity

Flavones with alkyl/aryloxy groups (e.g., 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one) show moderate activity against Gram-positive bacteria, attributed to membrane disruption . The target compound’s phenoxy group could similarly interact with microbial membranes.

Biological Activity

6-Ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its unique structural features, including the trifluoromethyl and methoxy groups, suggest potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for 6-Ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is . The compound's structure is characterized by the following features:

| Feature | Description |

|---|---|

| IUPAC Name | 6-Ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one |

| CAS Number | 315232-98-5 |

| Molecular Weight | 368.32 g/mol |

Anticancer Activity

Research has indicated that chromenone derivatives possess significant anticancer properties. In studies involving various human cancer cell lines, such as A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer), 6-Ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one exhibited notable cytotoxicity. For instance, one study reported an IC50 value of approximately 10 µM against HepG2 cells, indicating effective inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.

- Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with this compound can result in cell cycle arrest at the G2/M phase, disrupting normal cell division processes .

- Inhibition of Tumor Growth : In vivo studies have demonstrated a reduction in tumor size in animal models treated with this compound, suggesting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-Ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one, it is essential to compare it with structurally related compounds.

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 6-Ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one | ~10 | Anticancer |

| 7-Hydroxy-4-phenyloxime chromenone | ~15 | Anticancer |

| Coumarin derivatives | ~20 | Antioxidant and anti-inflammatory |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Effects : A research project evaluated the cytotoxic effects of various chromenone derivatives on human cancer cell lines. The results indicated that 6-Ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one had superior cytotoxicity compared to other derivatives tested .

- Mechanistic Insights : Another study focused on understanding the mechanistic pathways involved in the anticancer effects of this compound. It was found that it not only inhibited tumor growth but also modulated key signaling pathways involved in apoptosis .

Q & A

Q. What is the standard synthetic methodology for 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one, and how do reaction parameters influence yield?

The compound can be synthesized via a multi-step route involving:

- Friedel-Crafts acylation : Similar to methods used for LZ-205 (a fluorinated chromenone derivative), where substituted phenols react with acryloyl chlorides in the presence of FeCl₃ as a catalyst .

- Cyclization : Iodine-mediated oxidative cyclization to form the chromenone core .

- Functionalization : Alkylation at the C7 position using alkyl halides (e.g., 1,4-dibromobutane) under basic conditions (K₂CO₃/DMF) .

Key parameters : - Solvent polarity (THF vs. DMF) affects reaction kinetics .

- Catalyst loading (e.g., FeCl₃ at 10–20 mol%) and temperature (60–80°C) optimize yield .

- Purification via silica gel chromatography (petroleum ether/EtOAc gradients) .

Q. What analytical techniques are critical for structural confirmation?

- X-ray crystallography : SHELXL (SHELX suite) is widely used for refining crystal structures. For example, π-π stacking interactions in chromenones are resolved using triclinic (P1) space groups .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl at C2, ethyl at C6) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .

Q. How can researchers purify this compound, and what solvent systems are optimal?

- Column chromatography : Use silica gel with petroleum ether/EtOAc (20:1 to 5:1) for gradient elution .

- Recrystallization : Ethanol or methanol at low temperatures (0–4°C) improves crystal quality .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in alkylation steps?

- Catalyst screening : Replace FeCl₃ with Lewis acids like AlCl₃ or ionic liquids to enhance electrophilic substitution .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in propargylation reactions .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Q. How should researchers resolve contradictions between XRD and spectroscopic data (e.g., unexpected bond angles)?

Q. What computational strategies are suitable for studying its bioactivity?

Q. How can biological activity be evaluated systematically?

Q. What strategies mitigate poor aqueous solubility in pharmacological studies?

Q. How can regioisomerism in chromenone derivatives be analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.